N-(furan-2-ylmethyl)-1-[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]cyclopentanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(FURAN-2-YL)METHYL]-1-[1-(4-METHOXYPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]CYCLOPENTAN-1-AMINE is a complex organic compound that features a furan ring, a methoxyphenyl group, and a tetrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(FURAN-2-YL)METHYL]-1-[1-(4-METHOXYPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]CYCLOPENTAN-1-AMINE typically involves multiple steps. One common method starts with the preparation of the furan-2-ylmethylamine, which is then reacted with a cyclopentanone derivative. The resulting intermediate is further reacted with 4-methoxyphenylhydrazine to introduce the methoxyphenyl group. Finally, the tetrazole ring is formed through a cyclization reaction involving sodium azide and a suitable catalyst .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
N-[(FURAN-2-YL)METHYL]-1-[1-(4-METHOXYPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]CYCLOPENTAN-1-AMINE can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The nitro group in the methoxyphenyl ring can be reduced to an amine.
Substitution: The hydrogen atoms in the cyclopentane ring can be substituted with various functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring typically yields furan-2-carboxylic acid derivatives, while reduction of the nitro group yields the corresponding amine .
Scientific Research Applications
N-[(FURAN-2-YL)METHYL]-1-[1-(4-METHOXYPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]CYCLOPENTAN-1-AMINE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific molecular pathways.
Industry: Used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-[(FURAN-2-YL)METHYL]-1-[1-(4-METHOXYPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]CYCLOPENTAN-1-AMINE involves its interaction with specific molecular targets. The furan ring and the tetrazole ring are known to interact with various enzymes and receptors, modulating their activity. This compound can inhibit certain enzymes, leading to a decrease in the production of specific metabolites, or it can activate receptors, triggering a cascade of cellular responses .
Comparison with Similar Compounds
Similar Compounds
N-(furan-2-ylmethyl)ethanamine: Similar structure but lacks the methoxyphenyl and tetrazole rings.
1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazole-5-amine: Contains the methoxyphenyl and tetrazole rings but lacks the furan and cyclopentane rings.
Uniqueness
N-[(FURAN-2-YL)METHYL]-1-[1-(4-METHOXYPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]CYCLOPENTAN-1-AMINE is unique due to its combination of a furan ring, a methoxyphenyl group, and a tetrazole ring. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds .
Properties
Molecular Formula |
C18H21N5O2 |
---|---|
Molecular Weight |
339.4 g/mol |
IUPAC Name |
N-(furan-2-ylmethyl)-1-[1-(4-methoxyphenyl)tetrazol-5-yl]cyclopentan-1-amine |
InChI |
InChI=1S/C18H21N5O2/c1-24-15-8-6-14(7-9-15)23-17(20-21-22-23)18(10-2-3-11-18)19-13-16-5-4-12-25-16/h4-9,12,19H,2-3,10-11,13H2,1H3 |
InChI Key |
UWEBVASBMQERIE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=NN=N2)C3(CCCC3)NCC4=CC=CO4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.